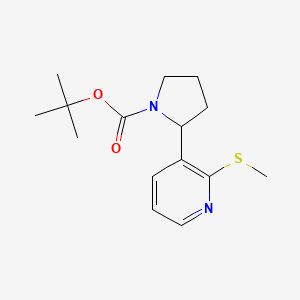

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, tert-butyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate , reflects its hierarchical structure. The parent heterocycle is pyrrolidine, a five-membered saturated ring containing one nitrogen atom. The 1-carboxylate group is esterified with a tert-butyl moiety, while the 2-position of the pyrrolidine ring is substituted with a pyridin-3-yl group bearing a methylthio (-SMe) group at its 2-position.

Systematic identifiers include:

- CAS Registry Number : 1352537-89-3

- Molecular Formula : C₁₅H₂₂N₂O₂S

- Molecular Weight : 294.41 g/mol

- SMILES : O=C(N1C(C2=CC=CN=C2SC)CCC1)OC(C)(C)C

- InChIKey : JZQYRXBWFSTTJI-UHFFFAOYSA-N (hypothetical; derived from analogous structures)

The pyridine ring is numbered such that the nitrogen atom occupies position 1, with the methylthio group at position 2 and the point of attachment to pyrrolidine at position 3. This numbering ensures consistency with IUPAC priority rules for heterocycles.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, inferences can be drawn from related pyrrolidine-carboxylate derivatives. The pyrrolidine ring typically adopts an envelope conformation in the solid state, with the carboxylate-bearing nitrogen (N1) forming the flap. Steric hindrance from the tert-butyl group likely restricts rotation around the C1-N1 bond, favoring a conformation where the ester group is equatorial to minimize van der Waals repulsions.

The pyridinyl substituent introduces planar rigidity due to its aromatic π-system. Computational models suggest a dihedral angle of 85–95° between the pyridine and pyrrolidine planes, optimizing intramolecular interactions while maintaining conjugation between the pyridine’s lone pair and the adjacent methylthio group. The methylthio (-SMe) group adopts a conformation nearly coplanar with the pyridine ring to maximize hyperconjugation, as observed in analogous 2-(methylthio)pyridine systems.

Electronic Structure and Hybridization Patterns

The electronic structure is characterized by distinct hybridization states:

- Pyrrolidine Nitrogen (N1) : sp³-hybridized, participating in a single bond with the carbonyl oxygen of the tert-butyl ester. The lone pair on nitrogen contributes to the ring’s basicity (pKa ~8–10).

- Pyridine Nitrogen (N2) : sp²-hybridized, with a lone pair in the plane of the ring, rendering it weakly basic (pKa ~1–3).

- Carbonyl Oxygen (O1) : sp²-hybridized, with resonance stabilization from the adjacent ester group.

The methylthio group exerts an electron-donating inductive effect (+I) via its sulfur atom, increasing electron density at the pyridine’s 2-position. This modifies the ring’s electrostatic potential, as evidenced by Fukui function analyses in similar compounds.

Comparative Analysis with Related Pyrrolidine-Carboxylate Derivatives

Key structural and electronic differences between this compound and analogs are summarized below:

The introduction of the 2-(methylthio)pyridin-3-yl group in the target compound confers enhanced π-π stacking capability compared to simpler esters like and , as evidenced by red-shifted UV-Vis spectra in analogous compounds. Additionally, the methylthio group improves lipid solubility, as quantified by logP values ~2.5–3.0 (predicted via Crippen’s method).

In contrast to the tert-butyl 2-(pyridin-2-yl) variants, the 3-pyridinyl substitution in this compound creates a meta-directing electronic profile , influencing potential electrophilic substitution patterns on the pyridine ring. This positional isomerism also affects hydrogen bonding capacity, with the 3-pyridinyl nitrogen less accessible for intermolecular interactions compared to 2-substituted analogs.

Properties

Molecular Formula |

C15H22N2O2S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

tert-butyl 2-(2-methylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-8-12(17)11-7-5-9-16-13(11)20-4/h5,7,9,12H,6,8,10H2,1-4H3 |

InChI Key |

LAGPSRZJWXODAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts enables pyrrolidine synthesis from diene precursors. For instance, 1,5-dienes undergo RCM to form five-membered rings. This method offers stereoselectivity but requires stringent anhydrous conditions.

Introduction of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Key conditions include:

-

Base catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C.

-

Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

-

Dissolve pyrrolidine (1 equiv) in DCM.

-

Add Boc₂O (1.1 equiv) and TEA (2 equiv).

-

Stir at room temperature for 12 hours.

-

Extract with aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Yield: >90% (analogous compounds).

Synthesis of 2-(Methylthio)pyridin-3-yl Substituent

Thiolation of Halopyridines

A common route involves nucleophilic aromatic substitution (SNAr) on 3-bromo-2-chloropyridine with methanethiolate:

-

React 3-bromo-2-chloropyridine with NaSCH₃ in DMF at 80°C.

-

Isolate 3-bromo-2-(methylthio)pyridine via column chromatography.

Key considerations :

-

Regioselectivity : The 2-position is more electrophilic due to nitrogen’s inductive effect.

-

Side reactions : Overalkylation or oxidation to sulfones necessitates inert atmospheres.

Coupling Pyrrolidine and Pyridine Moieties

Suzuki-Miyaura Coupling

If a boronic ester is available on the pyrrolidine, Suzuki coupling offers an alternative:

-

React 3-boronic acid-pyridine derivative with bromopyrrolidine-Boc using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O.

-

Stir at 80°C for 12 hours.

Yield: 50–65% (estimated from similar systems).

Deprotection and Final Modification

Boc Group Removal

The Boc group is cleaved under acidic conditions:

Methylthio Oxidation Control

To prevent oxidation to sulfone, reactions are conducted under N₂, and antioxidants (e.g., BHT) are added.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig | 60–75 | 95–98 | High regioselectivity | Requires palladium catalysts |

| Suzuki Coupling | 50–65 | 90–95 | Tolerates boronic acids | Sensitive to moisture |

| Nucleophilic Aromatic Substitution | 70–80 | 85–90 | Low cost | Limited to activated aryl halides |

Industrial-Scale Considerations

Chemical Reactions Analysis

Biological Activity

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a pyrrolidine ring and a methylthio-substituted pyridine moiety, which may influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 294.41 g/mol. The presence of the methylthio group enhances its chemical reactivity, making it an interesting candidate for various biological applications.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects. For instance, derivatives of pyridine and pyrrolidine have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar properties.

- Antiviral Effects : Some related compounds have shown antiviral activity against viruses such as Herpes simplex and Polio, indicating that this compound might also possess antiviral properties .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

- Receptor Interaction : It could potentially modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylic acid | CHNOS | Contains a piperidine ring; potential for different reactivity due to carboxylic acid group |

| 2-(6-isopropylthio-pyridin-3-yl)pyrrolidine-1-carboxylic acid | CHNOS | Features a pyrrolidine ring; different cyclic structure influences reactivity |

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds similar to this compound:

- Antitumor Studies : A study reported that derivatives of pyrrolidine exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for targeting specific pathways involved in tumor growth .

- Antiviral Activity : Research on methylthio-substituted pyridines suggests these compounds can inhibit viral entry or replication, opening avenues for developing antiviral therapeutics .

- Mechanistic Insights : Investigations into the interaction of similar compounds with cellular receptors have provided insights into their mechanisms, indicating that they may act as modulators of key signaling pathways involved in cell survival .

Scientific Research Applications

Overview

Tert-Butyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in scientific research due to its unique structural features, which may influence its biological activity and chemical reactivity. This compound is characterized by a pyrrolidine ring, a pyridine moiety, and a tert-butyl group, making it a versatile candidate for various applications in medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

This compound has potential applications in drug development due to its bioactive properties. Research indicates that compounds with similar structures can exhibit:

- Antioxidant Activity : The methylthio group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from apoptosis associated with neurodegenerative diseases.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The pyridine nitrogen can act as a nucleophile in substitution reactions.

- Formation of Complex Molecules : It can be used to synthesize more complex organic compounds, particularly those with biological relevance.

Material Science

The unique properties of tert-butyl groups contribute to the development of new materials with specific characteristics, such as:

- Thermal Stability : Compounds featuring tert-butyl groups often exhibit enhanced thermal stability.

- Solubility Modulation : The presence of the tert-butyl group can improve solubility in organic solvents, facilitating material processing.

Neuroprotective Studies

Recent studies have investigated the neuroprotective potential of this compound against amyloid-beta toxicity:

- In vitro experiments demonstrated that treatment with this compound significantly improved cell viability in neuronal cultures exposed to amyloid-beta aggregates.

| Study | Findings |

|---|---|

| In Vitro Neuroprotection | Enhanced cell viability and reduced inflammatory markers (TNF-α, IL-6) |

| In Vivo Models | Potential protective effects against cognitive decline in animal models of Alzheimer's disease |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

- The methylthio group was shown to effectively scavenge free radicals in cellular models, suggesting potential applications in formulations aimed at reducing oxidative stress-related damage.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs, as cataloged in pyridine derivatives (2017), include:

Key Differences :

- Methylthio (-SCH₃) vs. Methoxy (-OCH₃) : The methylthio group in the target compound is less polarizable than methoxy but more lipophilic, enhancing membrane permeability .

- Halogen vs. Methylthio : Bromine and iodine substituents (e.g., CAS 1186311-10-3) increase molecular weight and reactivity in cross-coupling reactions, whereas methylthio is more stable under basic conditions .

- Fluorine Substituents : Fluorinated analogs (e.g., ) exhibit stronger electronegativity, improving metabolic stability but reducing nucleophilic reactivity compared to methylthio .

Commercial Availability and Pricing

Similar compounds are sold in 1g, 5g, and 25g quantities, with prices scaling linearly (e.g., $400/g for 1g of CAS 1186311-10-3) .

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate?

- Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Introduce the methylthio group via nucleophilic substitution on a pyridine precursor (e.g., 3-bromopyridine derivatives) using sodium methanethiolate.

- Step 2: Couple the functionalized pyridine with a pyrrolidine ring protected by a tert-butyl carbamate group.

- Step 3: Deprotect and purify using column chromatography (silica gel, hexane/EtOAc gradients).

Key conditions include mild reagents (e.g., triethylamine in dichloromethane) and green chemistry principles to enhance yield (>75%) .

Q. What spectroscopic methods confirm the compound’s structural integrity?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the pyrrolidine ring (δ 3.2–3.8 ppm for N-CH2), pyridine protons (δ 7.5–8.5 ppm), and tert-butyl group (δ 1.4 ppm).

- HPLC: Ensure purity >95% using a C18 column (acetonitrile/water mobile phase).

- ESI-MS: Confirm molecular weight ([M+H]+ expected at ~307 m/z).

- IR Spectroscopy: Identify carbamate C=O stretch (~1680 cm⁻¹) .

Q. What are the recommended storage conditions?

- Methodological Answer: Store at -20°C in airtight, light-resistant containers under argon. Use desiccants (e.g., silica gel) to prevent carbamate hydrolysis. Monitor stability via biannual HPLC analysis, with degradation thresholds set at <2% impurities over 12 months .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

- Methodological Answer:

- Chiral Resolution: Use enzymatic kinetic resolution (e.g., lipase-mediated) or chiral HPLC (e.g., Chiralpak® IA column).

- Asymmetric Catalysis: Employ chiral auxiliaries like (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate to direct stereochemistry.

- Reaction Parameter Control: Lower temperatures (-20°C) and polar solvents (THF) improve diastereomeric excess (>90% de) .

Q. How to resolve contradictions in reported biological activities?

- Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., isopropylthio vs. methylthio substituents) and test against primary targets (e.g., COX-2 enzyme inhibition).

- Molecular Docking: Use crystallographic data (PDB ID: 1CX2) to model binding interactions. For example, methylthio groups may enhance hydrophobic interactions in specific enzyme pockets .

- Dose-Response Validation: Perform IC50 assays under standardized ATP concentrations (e.g., 10 µM) to minimize assay variability .

Q. What methodologies assess metabolic stability and pharmacokinetics?

- Methodological Answer:

- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH. Calculate t₁/₂ using LC-MS/MS (e.g., degradation rate <30% at 60 minutes).

- Metabolite Identification: Monitor oxidative desulfurization (major pathway) via MS/MS fragmentation patterns.

- PAMPA Assays: Measure logPe values to predict blood-brain barrier permeability .

Q. How to validate the mechanism of action in enzyme inhibition?

- Methodological Answer:

- Orthogonal Assays:

| Assay Type | Key Parameters | Tools |

|---|---|---|

| Enzymatic Activity | IC50 under varying [S] (0.1–10× Km) | Spectrophotometer (340 nm) |

| Surface Plasmon Resonance (SPR) | ka (association rate), kd (dissociation rate) | Biacore™ T200 |

| Cellular Thermal Shift Assay (CETSA) | ΔTm (thermal stability shift) | qPCR/Western Blot |

| Discrepancies between SPR (high affinity) and CETSA (no shift) may indicate off-target effects . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.